N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzothieno[2,3-d]pyrimidine ring fused with a hexahydrocyclopentathiazole ring.
- The functional groups include a bromine-substituted phenyl group, an ethyl group, and a sulfanyl (thiol) group.
- The acetamide moiety is attached to the sulfur atom.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Benzothieno[2,3-d]pyrimidine Synthesis:
Sulfanyl Group Introduction:
Bromination and Acetylation:
Industrial Production: Industrial-scale production typically involves optimized variations of the above steps, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group in the acetamide can yield the corresponding alcohol.
Substitution: The bromine atoms are susceptible to nucleophilic substitution reactions.
Common Reagents: NBS, reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: Various derivatives based on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drugs due to its unique structure and potential biological activity.
Materials Science: Used in organic electronics and semiconductors.
Biological Studies: Probes for specific molecular targets (e.g., enzymes, receptors).
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific proteins or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar heterocyclic cores (e.g., benzothieno[2,3-d]pyrimidines) share some properties. Notable examples include :
- Benzothieno[2,3-d]pyrimidine derivatives with different substituents.
- Related thienopyrimidines and benzothiadiazines.
: Reference: DOI: 10.1021/jm501775d
Properties
CAS No. |
587012-55-3 |
---|---|
Molecular Formula |
C21H21Br2N3O2S2 |
Molecular Weight |
571.4 g/mol |
IUPAC Name |
N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H21Br2N3O2S2/c1-3-26-20(28)17-12-6-4-5-7-15(12)30-19(17)25-21(26)29-10-16(27)24-18-13(22)8-11(2)9-14(18)23/h8-9H,3-7,10H2,1-2H3,(H,24,27) |
InChI Key |
IXOBKKURGGZHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Br)C)Br)SC4=C2CCCC4 |
Origin of Product |
United States |
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